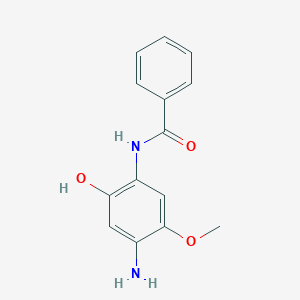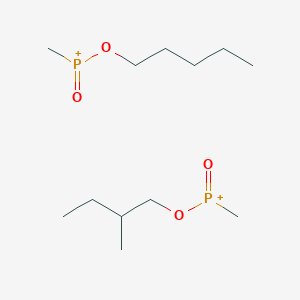
methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and carbon atoms, forming unique structures that have various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium typically involves the reaction of phosphorus oxychloride with alcohols such as 2-methylbutanol and pentanol, respectively. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert these compounds into phosphines.
Substitution: They can undergo nucleophilic substitution reactions where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
科学研究应用
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other organophosphorus compounds.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of these compounds involves their interaction with molecular targets such as enzymes and receptors. The phosphorus atom in these compounds can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the structure of the compound and the nature of the target molecule.
相似化合物的比较
Similar Compounds
Trimethylphosphine: A simpler organophosphorus compound with similar reactivity.
Triphenylphosphine: Another organophosphorus compound used in similar applications.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are unique due to their specific alkoxy groups, which confer distinct chemical and physical properties. These compounds have unique reactivity patterns and applications compared to other organophosphorus compounds.
属性
CAS 编号 |
87025-52-3 |
|---|---|
分子式 |
C12H28O4P2+2 |
分子量 |
298.30 g/mol |
IUPAC 名称 |
methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium |
InChI |
InChI=1S/2C6H14O2P/c1-4-6(2)5-8-9(3)7;1-3-4-5-6-8-9(2)7/h6H,4-5H2,1-3H3;3-6H2,1-2H3/q2*+1 |
InChI 键 |
YDPLNBTYBDUREQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCO[P+](=O)C.CCC(C)CO[P+](=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



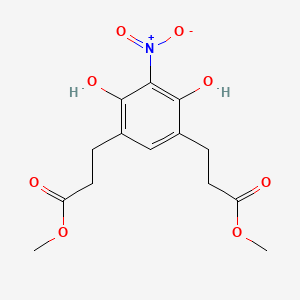
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
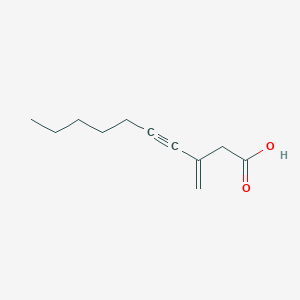

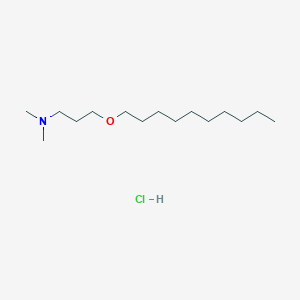
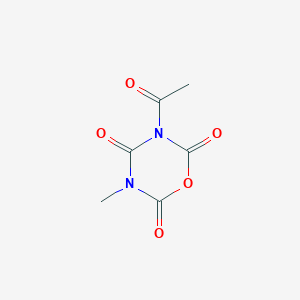

![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
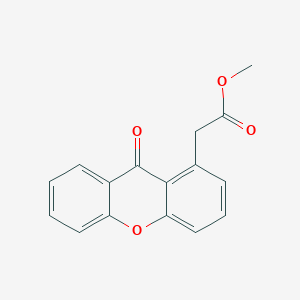
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)

